

# comparative pharmacokinetics of (S)-GS-621763 and GS-441524

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## Compound of Interest

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A Comparative Guide to the Pharmacokinetics of (S)-GS-621763 and GS-441524

## Introduction

(S)-GS-621763 is an orally bioavailable prodrug of GS-441524, a nucleoside analog that has demonstrated significant antiviral activity against a range of RNA viruses. GS-441524 is the parent nucleoside of the FDA-approved antiviral remdesivir.[1][2] The development of an oral prodrug like (S)-GS-621763 aims to improve therapeutic options by allowing for earlier administration in non-hospitalized patients.[3] This guide provides a comparative overview of the pharmacokinetic profiles of (S)-GS-621763 and its active metabolite, GS-441524, supported by experimental data.

## Mechanism of Action and Metabolic Activation

Both (S)-GS-621763 and GS-441524 ultimately exert their antiviral effect through the action of the active triphosphate metabolite, GS-443902.[4] However, they follow different pathways to generate this active form. (S)-GS-621763 is designed for oral administration and is rapidly metabolized to GS-441524 during absorption.[1] Subsequently, intracellular kinases phosphorylate GS-441524 to its monophosphate, diphosphate, and finally to the active triphosphate form (GS-443902).[1][4] This active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase, leading to termination of viral RNA synthesis.[5]



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Caption: Metabolic activation of **(S)-GS-621763** to the active triphosphate form, GS-443902.

## Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of GS-441524 following administration of GS-441524 itself via various routes and after oral administration of the prodrug **(S)-GS-621763** in different species.

## Pharmacokinetics of GS-441524 in Various Species

Species	Dose & Route	Cmax (ng/mL)	Tmax (h)	t1/2 (h)	Bioavailability (%)	Reference
Mouse (C57BL/6)	10 mg/kg PO	582	1.5	3.9	39	[6]
Rat (Sprague Dawley)	10 mg/kg PO	-	-	-	33	[6]
Dog	1000 mg/kg	~100 $\mu$ M (Cmax)	-	-	up to 92	[7][8]
Cat	25 mg/kg PO	10,290	3-8	-	-	[9]
Cat	30 mg/kg IV (as Remdesivir)	6262.54	0.67	6.8	-	[10]
Cat	30 mg/kg PO (as Remdesivir)	1083.36	5.33	11.4	30.13	[10]
Human	13 mg/kg (estimated)	-	-	~24	13-20 (estimated)	[7][8]
Cynomolgus Monkey	5 mg/kg PO	-	-	-	< 8.0	[8]

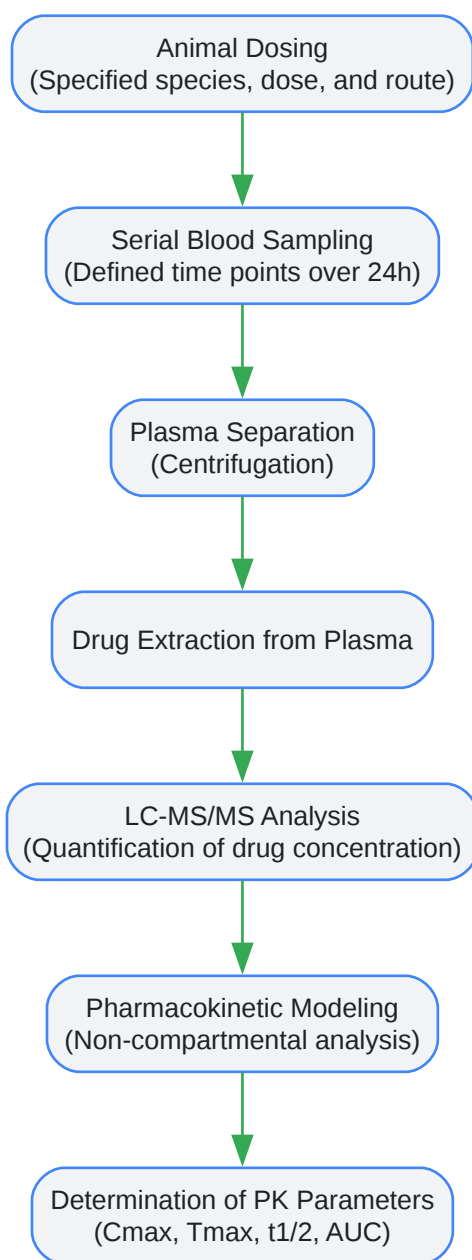
## Pharmacokinetics of GS-441524 after Oral Administration of (S)-GS-621763

Species	Dose of (S)-GS-621763	GS-441524 AUC0-24h ( $\mu\text{M}\cdot\text{h}$ )	Notes	Reference
Ferret	30 mg/kg	81	4.5-fold higher than IV remdesivir at 10 mg/kg	<a href="#">[11]</a>
Mouse (BALB/c)	5 mg/kg	Dose-proportional increase	Plasma concentrations of (S)-GS-621763 were below the limit of quantification.	<a href="#">[1]</a>
Mouse (BALB/c)	20 mg/kg	Dose-proportional increase	-	<a href="#">[1]</a>

## Experimental Protocols

Detailed methodologies are crucial for the interpretation of pharmacokinetic data. Below are summaries of the experimental protocols from the cited studies.

## General Pharmacokinetic Analysis Workflow



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Caption: A generalized workflow for a typical preclinical pharmacokinetic study.

## Specific Study Methodologies

- Study in Cats (Renner et al., 2025):
  - Subjects: Thirteen client-owned cats with a clinical diagnosis of Feline Infectious Peritonitis (FIP).[10]

- Drug Administration: Remdesivir (a prodrug of GS-441524) was administered at 30 mg/kg either as a 20-minute intravenous infusion or orally.[10]
- Sampling: Plasma concentrations of GS-441524 were measured at eight time points over 24 hours.[10]
- Analysis: Pharmacokinetic parameters were determined by non-compartmental analysis.[10]
- Study in Mice (Zweigart et al., 2022):
  - Subjects: Uninfected BALB/c mice.[1]
  - Drug Administration: A single oral dose of **(S)-GS-621763** at 5 or 20 mg/kg.[1]
  - Analysis: Plasma concentrations of GS-441524 were determined to establish a pharmacokinetic profile.[1]
- Study in Ferrets (Cox et al., 2021):
  - Drug Administration: A single 30 mg/kg oral dose of **(S)-GS-621763**.[11]
  - Analysis: Systemic exposure (AUC<sub>0-24h</sub>) of GS-441524 was determined and compared to exposure following intravenous remdesivir administration.[11]

## Discussion and Conclusion

The data indicates that **(S)-GS-621763** is an effective oral prodrug that is efficiently converted to GS-441524, achieving significant systemic exposure.[1][3][11] The oral bioavailability of GS-441524 itself can be variable across species, with reported values ranging from less than 8% in cynomolgus monkeys to as high as 92% in dogs.[8] In cats, oral administration of GS-441524 has been shown to reach high plasma concentrations.[9]

The development of **(S)-GS-621763** addresses the limitations of intravenous administration required for remdesivir, offering a promising alternative for early antiviral therapy.[3][6] The pharmacokinetic profile of GS-441524 following oral administration of **(S)-GS-621763** demonstrates a dose-proportional increase in exposure in mice and achieves higher systemic levels in ferrets compared to intravenous remdesivir.[1][11] These findings support the

continued investigation of **(S)-GS-621763** and other oral prodrugs of GS-441524 for the treatment of various viral infections.[2]

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